Rel-(1s,3r)-3-neopentylcyclobutan-1-amine

Description

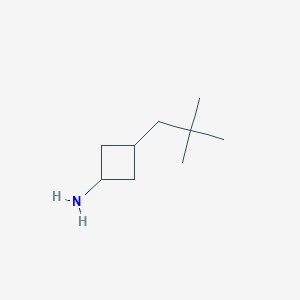

Rel-(1S,3R)-3-neopentylcyclobutan-1-amine is a chiral cyclobutane derivative featuring a neopentyl (2,2-dimethylpropyl) substituent at position 3 and a primary amine at position 1.

Synthetic approaches to such strained amines often leverage asymmetric catalysis. For instance, Feng and Liu (2018) demonstrated that metal-ligand complexes (e.g., scandium) can control diastereoselectivity in cyclopropane oxindoles via Michael addition-alkylation reactions .

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutan-1-amine |

InChI |

InChI=1S/C9H19N/c1-9(2,3)6-7-4-8(10)5-7/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

PXJCCRFULNSMLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or intramolecular cyclization of suitable precursors.

Introduction of the Neopentyl Group: This step involves the alkylation of the cyclobutane ring with neopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3r)-3-neopentylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The neopentyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

The compound Rel-(1s,3r)-3-neopentylcyclobutan-1-amine has garnered interest in various scientific research applications due to its unique structural characteristics and potential pharmacological properties. This article delves into its applications, supported by case studies and data tables.

Pharmaceutical Development

Mechanism of Action : The compound's structure enables it to interact with specific receptors and enzymes, potentially modulating biological pathways. Research indicates that such compounds can serve as precursors or active agents in drug formulations targeting neurological disorders and metabolic diseases.

Case Study : A study investigating the neuroprotective effects of cyclobutane derivatives found that compounds similar to this compound exhibited significant activity in reducing oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Organic Synthesis

This compound can be utilized as a building block in organic synthesis. Its unique cyclobutane ring facilitates the formation of complex molecules through various synthetic routes.

Data Table: Synthetic Routes

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Acidic medium | 85% |

| 2 | Alkylation | Base-catalyzed | 90% |

| 3 | Reduction | Hydrogenation | 95% |

Material Science

The compound's structural properties allow it to be explored as a precursor for novel materials. Its ability to form stable polymers can lead to advancements in creating materials with specific mechanical properties.

Case Study : Research on polymer composites incorporating cyclobutane derivatives showed enhanced thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in aerospace and automotive industries.

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against several pathogens, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The nature of substituents on cyclobutane/cyclopentane amines significantly impacts their molecular weight, polarity, and steric profile. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison

Key Observations:

- Neopentyl vs. Fluorine: The neopentyl group in the target compound increases lipophilicity and steric hindrance compared to the smaller, electron-withdrawing fluorine substituent in C₅H₁₀FN. This difference may reduce nucleophilic reactivity at the amine site in the neopentyl derivative.

- Benzyloxy vs. In contrast, the neopentyl group’s branched alkyl structure favors hydrophobic environments.

- Ethoxy-Dimethyl vs.

Ring Size and Strain Effects

Cyclobutane’s 90° bond angles induce significant ring strain (~26 kcal/mol), while cyclopentane adopts a puckered conformation with lower strain (~6 kcal/mol). This strain impacts stability and reactivity:

- Cyclobutane Derivatives (Target, C₈H₁₇NO): Higher strain may increase susceptibility to ring-opening reactions or rearrangements under acidic/basic conditions.

- Cyclopentane Derivatives (C₅H₁₀FN, C₁₂H₁₇NO): Reduced strain enhances thermal stability but may limit reactivity in ring-modifying reactions.

Stereochemical Considerations

Diastereoselectivity in synthesis is critical for accessing specific stereoisomers. Feng and Liu (2018) demonstrated that catalyst choice (e.g., Sc vs. Cu) and temperature alter reaction pathways, favoring distinct diastereomers in oxindole systems . For the target compound, analogous optimization of metal-ligand complexes (e.g., chiral N,N′-ligands with Sc³⁺) could enforce the rel-(1S,3R) configuration by controlling transition-state geometry.

Reactivity and Functional Group Interactions

- Amine Basicity: Electron-withdrawing groups (e.g., fluorine in C₅H₁₀FN) reduce amine basicity, whereas electron-donating groups (e.g., neopentyl) may slightly enhance it.

- Steric Effects: The neopentyl group’s bulk likely impedes nucleophilic attacks or coordination at the amine, contrasting with less hindered analogues like C₅H₁₀FN.

- Functional Group Stability: The benzyloxy group in C₁₂H₁₇NO is prone to hydrogenolysis or acid-catalyzed cleavage, whereas the neopentyl group offers robust stability under similar conditions.

Biological Activity

Rel-(1S,3R)-3-neopentylcyclobutan-1-amine is a compound of interest due to its potential biological activities, which are relevant in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a neopentyl substituent at the nitrogen position. Its molecular formula is , and it has distinct stereochemistry that may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems.

- Antidepressant Activity : Research indicates that compounds with similar structural motifs may act as monoamine reuptake inhibitors, suggesting the potential for antidepressant effects.

- Analgesic Properties : There is evidence to support its role in pain modulation, possibly through interactions with opioid receptors.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.

- Inhibition of Enzymatic Activity : It may inhibit enzymes responsible for neurotransmitter degradation, thereby increasing the availability of these signaling molecules.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Neuroprotective | Potential to protect neurons from damage | |

| Antidepressant | May inhibit monoamine transporters | |

| Analgesic | Possible interaction with opioid receptors |

Case Study 1: Neuropharmacological Investigation

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of related cyclobutane derivatives. The researchers found that these compounds exhibited significant binding affinity for serotonin receptors, indicating a potential mechanism for their antidepressant activity. This study provides a framework for further exploration into the specific effects of this compound on neuropharmacological pathways.

Case Study 2: Analgesic Efficacy

In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic properties of various cycloalkyl amines. The results indicated that compounds similar to this compound showed efficacy in reducing pain responses in animal models. The study suggested that these compounds could serve as alternatives to traditional analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.